

Protocol for the synthesis of O-benzoylchelidonine

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Compound of Interest

Compound Name: Benzoylchelidonine, (+)-

Cat. No.: B15190900

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An established method for the synthesis of O-benzoylchelidonine involves the benzylation of chelidonine. This protocol outlines a standard procedure for this conversion, which is valuable for researchers in natural product modification, medicinal chemistry, and drug development who are interested in exploring the structure-activity relationships of chelidonine derivatives.

The reaction proceeds via the acylation of the secondary hydroxyl group of chelidonine using benzoyl chloride in the presence of a base, typically pyridine, which also serves as the solvent and catalyst. This method, a variation of the Schotten-Baumann reaction, is a widely used and effective technique for the benzylation of alcohols.[1][2][3]

Experimental Protocol

This protocol is based on the general principles of benzylation secondary alcohols.

Materials:

- Chelidonine (C₂₀H₁₉NO₅, MW: 353.37 g/mol) [4]
- Benzoyl Chloride (C₇H₅ClO, MW: 140.57 g/mol) [5][6]
- Pyridine (C₅H₅N, MW: 79.10 g/mol), anhydrous [7][8][9]
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric Acid (HCl)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin-layer chromatography (TLC) plates and chamber

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve chelidonine (1.0 eq) in anhydrous pyridine (used as solvent).
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Benzoyl Chloride: While stirring, slowly add benzoyl chloride (1.2 eq) to the cooled solution.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

- Work-up:
 - Once the reaction is complete, dilute the mixture with dichloromethane.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any excess acid, and finally with brine.
 - Dry the organic layer over anhydrous Na₂SO₄.
- Purification:
 - Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
 - Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure O-benzoylchelidonine.
- Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Data Presentation

Table 1: Reagents for the Synthesis of O-benzoylchelidonine.

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalents
Chelidonine	C ₂₀ H ₁₉ NO ₅	353.37[10]	1.0
Benzoyl Chloride	C ₇ H ₅ ClO	140.57[11]	1.2
Pyridine	C ₅ H ₅ N	79.10[12]	Solvent/Catalyst

| O-benzoylchelidonine | C₂₇H₂₃NO₆ | 457.47 | - |

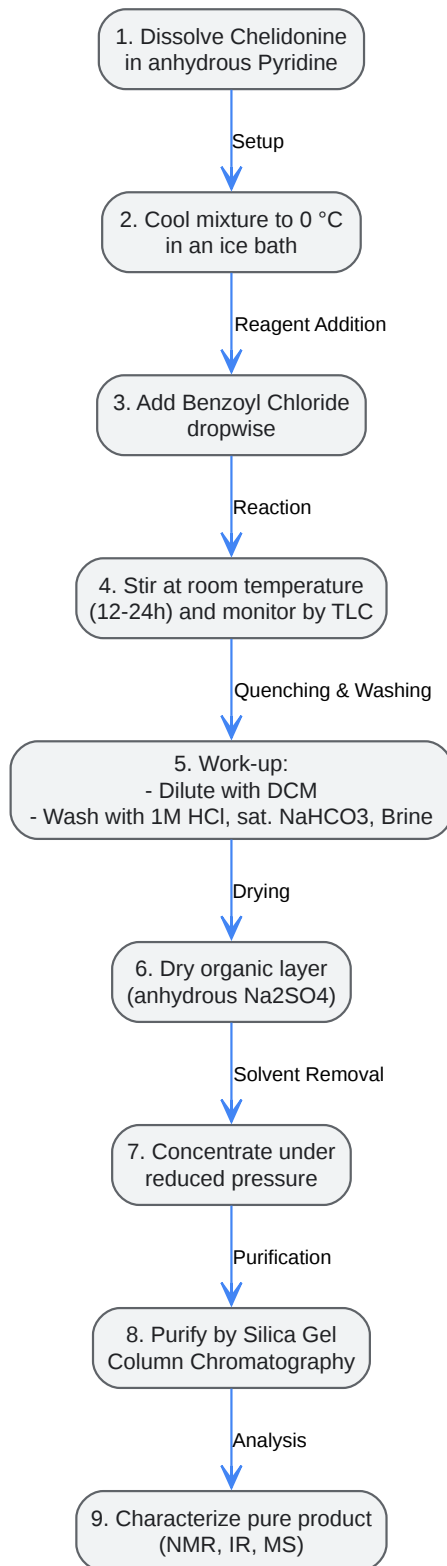
Table 2: Representative Spectroscopic Data for O-benzoylchelidonine.

Technique	Expected Data
IR (Infrared) Spectroscopy	ν (cm ⁻¹): ~1720 (C=O, ester stretch), ~1270 and ~1110 (C-O stretches)[13][14]
¹ H NMR (Nuclear Magnetic Resonance)	δ (ppm): Aromatic protons from the benzoyl group (~8.1-7.4 ppm), downfield shift of the proton on the carbon bearing the ester group compared to the starting alcohol.[15]
¹³ C NMR (Nuclear Magnetic Resonance)	δ (ppm): Carbonyl carbon of the ester (~165-167 ppm), aromatic carbons from the benzoyl group (~134-128 ppm).[16]

| Mass Spectrometry (MS) | [M+H]⁺ at m/z ≈ 458.15 |

Visualization

Experimental Workflow for O-benzoylchelidonine Synthesis

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Caption: Workflow for the synthesis of O-benzoylchelidonine.

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